

A Comprehensive Technical Guide to 5-Mercapto-2-nitrobenzoic acid (TNB)

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Compound of Interest

Compound Name: 5-Mercapto-2-nitrobenzoic acid

Cat. No.: B089348

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Introduction

5-Mercapto-2-nitrobenzoic acid (5-M-2-NBA), also known as 2-nitro-5-sulfanylbobenzoic acid or thionitrobenzoic acid (TNB), is a multifunctional organosulfur compound.^{[1][2][3]} It is structurally characterized by a benzene ring substituted with a carboxylic acid, a nitro group, and a highly reactive thiol group.^[2] This unique combination of functional groups underpins its wide-ranging applications, most notably in analytical biochemistry.^[2] The compound's historical significance is tied to the development of the Ellman's test in 1959, a method that revolutionized the quantification of free thiol groups in biological samples.^[2] In this test, 5-M-2-NBA is the chromophoric product generated from the reaction of its disulfide precursor, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), with a thiol.^{[2][4]} Beyond its analytical utility, 5-M-2-NBA is gaining attention in nanotechnology and pharmaceutical development for its antimicrobial properties and potential as a building block for novel drug delivery systems.^{[1][2]}

Chemical and Physical Properties

5-M-2-NBA is an organic compound classified as a nitrobenzoic acid derivative.^{[1][5]} The presence of the thiol (-SH) group is central to its chemical reactivity, allowing it to undergo oxidation to form disulfides, act as a reducing agent, and participate in nucleophilic substitution reactions.^[1] The electron-withdrawing nature of the adjacent nitro group influences the thiol's reactivity.^[2] Its stability is pH-dependent; the protonated form is more stable at low pH, while the deprotonated, more reactive thiolate form predominates as pH increases, making it more susceptible to oxidation.^[1]

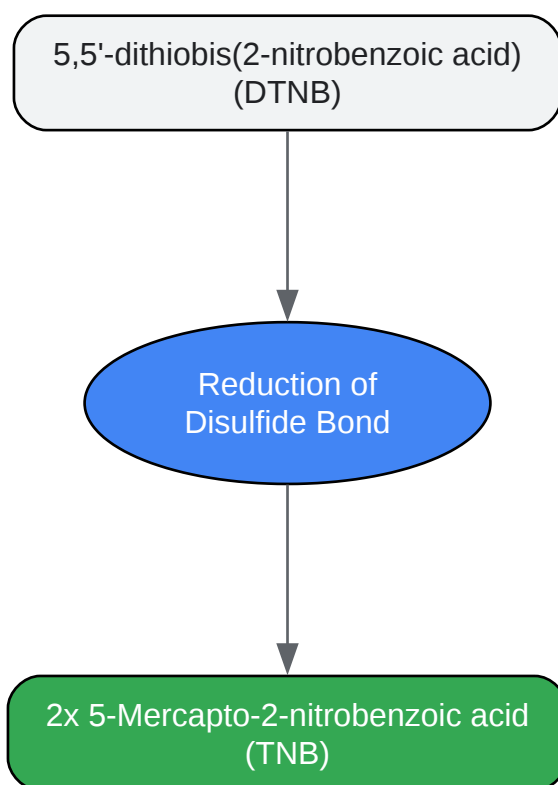
Table 1: Physicochemical Properties of **5-Mercapto-2-nitrobenzoic acid**

Property	Value	Reference
CAS Number	15139-21-6	[2] [6]
Molecular Formula	C ₇ H ₅ NO ₄ S	[1] [6]
Molecular Weight	199.19 g/mol	[2] [6]
IUPAC Name	2-nitro-5-sulfanylbenzoic acid	[1] [6]
Common Names	Thionitrobenzoic acid (TNB)	[2] [3]
pKa	2.19 (computationally predicted)	[1]
Absorbance Maximum (TNB ²⁻)	412 nm	[2] [4] [7]
Molar Absorptivity (ε) at 412 nm	14,150 M ⁻¹ cm ⁻¹	[8]

| Alternative HPLC Wavelength| 326 nm |[\[8\]](#) |

Synthesis and Key Reactions

The primary and most direct route to synthesizing 5-M-2-NBA is through the reduction of its disulfide precursor, DTNB (Ellman's Reagent). This method is efficient as each molecule of DTNB yields two molecules of the target thiol.[\[2\]](#) Electrochemical methods are also being explored as a sustainable alternative for this reduction process.[\[2\]](#) Another foundational method involves the nucleophilic aromatic substitution (S_NAr) of a halogen from a 2-nitro-5-halobenzoic acid precursor using a sulfur nucleophile like sodium sulfide (Na₂S).[\[2\]](#)



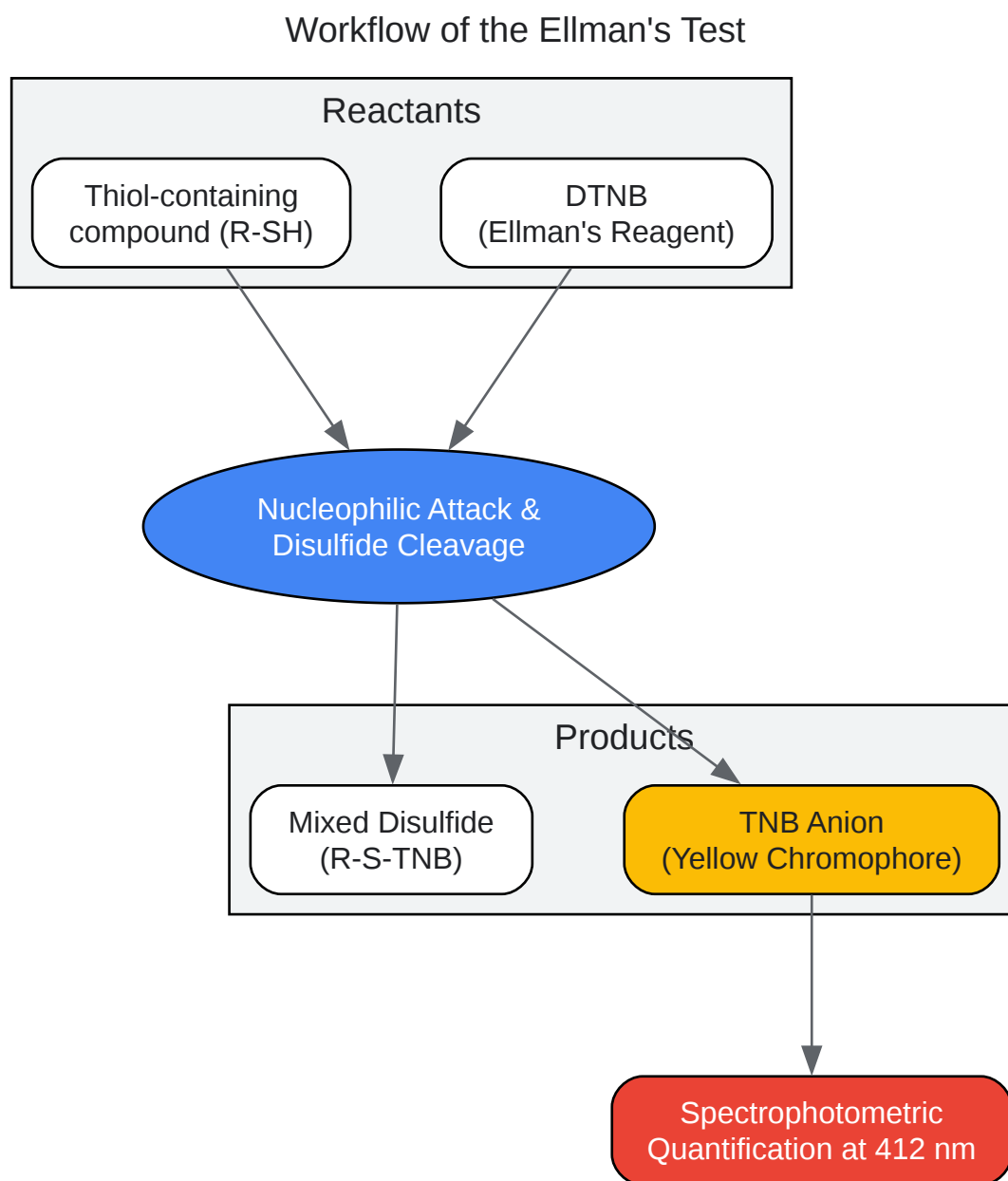
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Fig 1. General synthesis pathway for 5-M-2-NBA via reduction of DTNB.

Applications in Research and Development

Analytical Chemistry: The Ellman's Test

The most prominent application of 5-M-2-NBA is as the reporter molecule in the Ellman's test, a rapid and reliable method for quantifying free thiol groups in proteins and other molecules.^{[2][4]} The assay is based on the reaction between DTNB and a thiol (R-SH), which cleaves the disulfide bond in DTNB to stoichiometrically produce a mixed disulfide (R-S-TNB) and the vibrant yellow 5-mercapto-2-nitrobenzoate anion (TNB²⁻).^{[2][4]} The concentration of the thiol can be determined by measuring the absorbance of the TNB²⁻ anion at 412 nm.^{[4][7]}



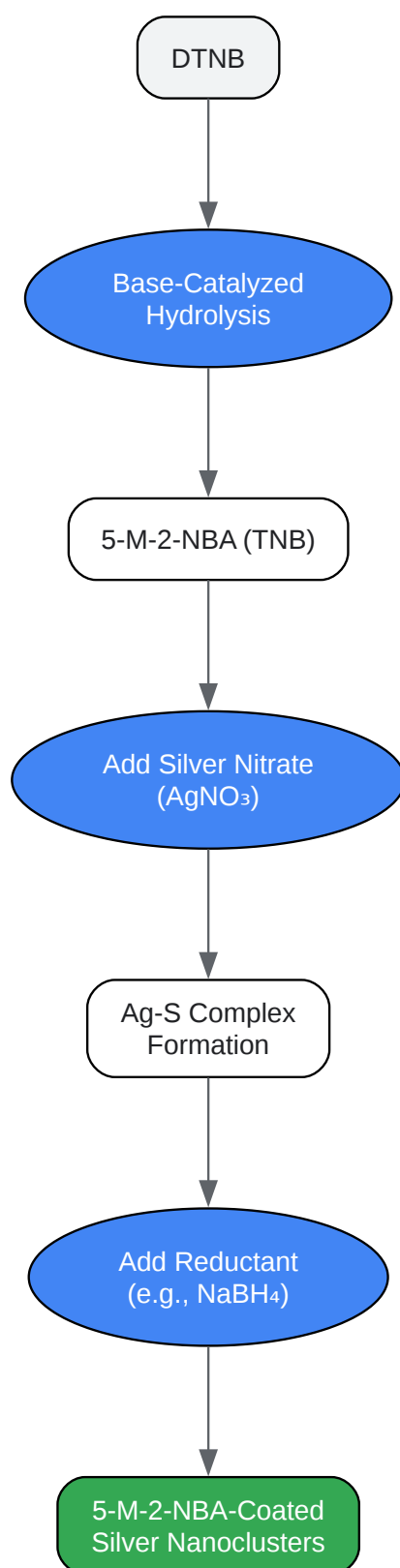
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Fig 2. Logical workflow of the Ellman's test for thiol quantification.

Nanotechnology and Antimicrobial Applications

5-M-2-NBA serves as a surface ligand for the synthesis of silver nanoclusters (AgNCs), creating conjugates with potent antimicrobial properties.[1] Research has demonstrated the bactericidal effects of these conjugates, particularly against strains of *Neisseria gonorrhoeae*. [1] The thiol group facilitates strong coordination with silver ions, and the overall structure

contributes to the stability and biological activity of the resulting nanoparticles.^[1] This has opened avenues for its use in developing novel antimicrobial therapies and advanced materials.^[1]



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Fig 3. Experimental workflow for the synthesis of antimicrobial silver nanoclusters.

Biochemical Research and Drug Development

Beyond quantification assays, 5-M-2-NBA is a valuable tool in studying cellular processes. It has been shown to dephosphorylate tyrosine-phosphorylated proteins and other phosphates, making it useful for investigating protein phosphorylation pathways.^[1] Its inherent reactivity and ability to interact with biological targets suggest potential for further exploration in drug design and the development of novel delivery systems.^[1]

Experimental Protocols

Protocol 1: General Thiol Quantification (Ellman's Method)

This protocol outlines the spectrophotometric determination of total thiol groups in a sample.

Materials:

- Sample containing thiols (e.g., protein solution, cell lysate)
- Ellman's Reagent (DTNB) solution
- Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.6)^[9]
- Distilled water (for blank)
- Spectrophotometer and cuvettes or microplate reader

Procedure:

- Preparation: Bring all reagents to room temperature before use.^[4] Prepare the reaction buffer and dissolve DTNB to the desired concentration.
- Reaction Setup: In a microplate well or cuvette, add 200 μ L of the reaction buffer.^[4]
- Blank Measurement: For the blank, add 20 μ L of distilled water to the buffer. Mix and read the absorbance at 412 nm (this is OD1).^[4]

- **Sample Measurement:** For the sample, add 20 μL of the sample solution to the buffer. Mix and read the absorbance at 412 nm (this can serve as a sample blank, OD1_sample).[4]
- **Color Development:** Add 30 μL of the DTNB chromogen solution to both the blank and the sample wells.[4]
- **Incubation:** Incubate the mixture at room temperature for 10 minutes to allow for color development.[4]
- **Final Measurement:** Read the absorbance of the blank and the sample at 412 nm (this is OD2).[4]
- **Calculation:** Calculate the corrected absorbance by subtracting the initial readings from the final readings ($\Delta\text{OD} = \text{OD2} - \text{OD1}$). The concentration of thiols is then calculated using the Beer-Lambert law ($\text{Concentration} = \Delta\text{OD} / \epsilon L$), where ϵ is the molar extinction coefficient ($14,150 \text{ M}^{-1}\text{cm}^{-1}$) and L is the path length.

Protocol 2: Synthesis of 5-M-2-NBA-Coated Silver Nanoclusters (MNBA-AgNCs)

This protocol describes a typical method for producing antimicrobial silver nanoclusters.[1]

Materials:

- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- A basic solution (e.g., NaOH solution)
- Silver nitrate (AgNO_3) solution
- Sodium borohydride (NaBH_4) solution (freshly prepared)
- Deionized water

Procedure:

- **DTNB Cleavage:** Dissolve DTNB in a basic solution and stir. The base catalyzes the hydrolysis and cleavage of the disulfide bond to yield 5-M-2-NBA in situ.[1]

- **Complex Formation:** To the 5-M-2-NBA solution, add a solution of silver nitrate (AgNO_3) while stirring. Silver ions will coordinate with the thiol groups to form an Ag-S complex.[1]
- **Reduction:** Slowly add a freshly prepared, cold solution of sodium borohydride (NaBH_4) to the Ag-S complex solution under vigorous stirring. This reduces the silver ions to form silver nanoclusters.[1] The solution will typically change color, indicating nanoparticle formation.
- **Isolation:** The resulting MNBA-AgNCs can be isolated and purified by centrifugation and washing steps to remove unreacted reagents.[1]

Protocol 3: HPLC-Based Quantification of Thiols and Disulfides

This method allows for the sensitive quantification of TNB and specific thiol adducts, such as the glutathione adduct (GSH-TNB).[8]

Materials:

- Biological sample (e.g., cell lysate supernatant)
- DTNB solution (19.8 mg/mL)[8]
- Sodium borohydride (NaBH_4) solution (for disulfide reduction)
- Acids and bases for pH adjustment (e.g., HCl, sodium phosphate buffer)[8]
- HPLC system with a UV detector

Procedure:

- **Sample Preparation (for Total Disulfides):** a. Mix 100 μL of cell lysate supernatant with sodium phosphate buffer and NaBH_4 solution.[8] b. Incubate at 60°C for 30 minutes to reduce all disulfides to free thiols.[8] c. Stop the reaction and adjust the pH to ~ 1 by slowly adding HCl over ice.[8]
- **Derivatization:** a. Add DTNB solution to the prepared sample (which now contains total thiols).[8] b. Neutralize the mixture to allow the reaction between thiols and DTNB to

proceed, forming TNB and thiol-TNB adducts.[8]

- HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Set the detection wavelength to 326 nm for optimal sensitivity for TNB and related adducts.[8] c. Quantify TNB and specific adducts (like GSH-TNB) by comparing peak areas to those of known standards. The detection limit for TNB can be as low as 15 pmol using this method.[8]

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